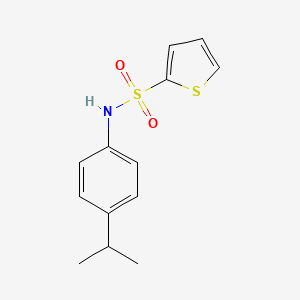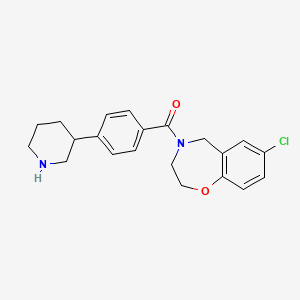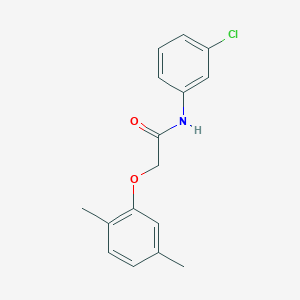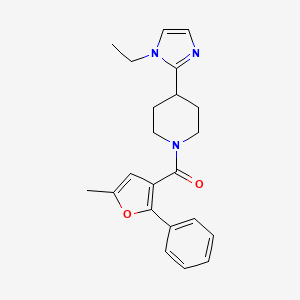
1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as MPBP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the early 1990s and has since gained attention in the scientific community due to its potential use in various research applications. MPBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of MPBP is not fully understood, but it is thought to act primarily as a MAO inhibitor. This leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, decreased levels of norepinephrine, and increased levels of acetylcholine. These effects can lead to changes in mood, cognition, and behavior, and may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using MPBP in lab experiments is its potency as a MAO inhibitor, which allows for precise control over the levels of neurotransmitters in the brain. However, the use of MPBP in experiments can be limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on MPBP, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new synthesis methods for MPBP that are more efficient and environmentally friendly. Further studies could also investigate the potential use of MPBP in combination with other drugs for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MPBP involves a multi-step process that begins with the reaction of 2-methoxybenzyl chloride with piperazine to form 1-(2-methoxybenzyl)piperazine. This intermediate is then reacted with phenylacetyl chloride to form the final product, 1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine. The reaction conditions and purification methods used in the synthesis can vary depending on the desired yield and purity of the final product.
Scientific Research Applications
MPBP has been used in a variety of scientific research applications, including studies on the central nervous system, drug metabolism, and drug interactions. One study found that MPBP acts as a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This suggests that MPBP may have potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease.
properties
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-10-6-5-9-18(19)16-21-11-13-22(14-12-21)20(23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSAXNWLIRCVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)
![2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5620370.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5620376.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-hydroxyethyl)-3-pyrrolidinyl]-4-(1-piperidinyl)benzamide hydrochloride](/img/structure/B5620405.png)
![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)
![N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)




![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)
![(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5620472.png)
